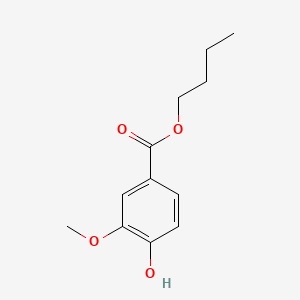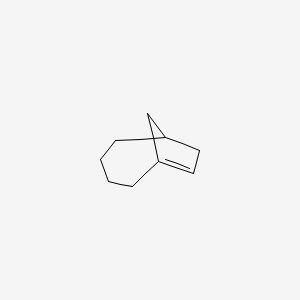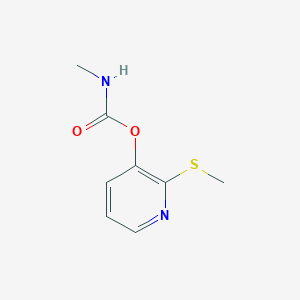
(2-methylsulfanylpyridin-3-yl) N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-methylsulfanylpyridin-3-yl) N-methylcarbamate is a chemical compound that belongs to the carbamate family. This compound is characterized by the presence of a pyridine ring substituted with a methylsulfanyl group at the 2-position and an N-methylcarbamate group at the 3-position. It is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-methylsulfanylpyridin-3-yl) N-methylcarbamate typically involves the reaction of 2-methylsulfanylpyridine with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process can be summarized as follows:
Starting Materials: 2-methylsulfanylpyridine and methyl isocyanate.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained between 50-70°C.
Catalysts: Catalysts such as triethylamine or pyridine can be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow systems to ensure consistent quality and high yield. The process is optimized for cost-effectiveness and efficiency, with careful control of reaction parameters to minimize waste and by-products.
化学反応の分析
Types of Reactions
(2-methylsulfanylpyridin-3-yl) N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
(2-methylsulfanylpyridin-3-yl) N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies related to acetylcholinesterase inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
作用機序
The mechanism of action of (2-methylsulfanylpyridin-3-yl) N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes. One of the primary targets is acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is particularly relevant in its use as a pesticide, where it disrupts the nervous system of pests.
類似化合物との比較
Similar Compounds
Isoprocarb: 2-Isopropylphenyl N-methylcarbamate, used as an insecticide.
Carbaryl: 1-naphthyl N-methylcarbamate, widely used as a pesticide.
Methomyl: S-methyl N-[(methylcarbamoyl)oxy]thioacetimidate, another carbamate insecticide.
Uniqueness
(2-methylsulfanylpyridin-3-yl) N-methylcarbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its methylsulfanyl group provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry. Additionally, its potential as an acetylcholinesterase inhibitor makes it valuable in both agricultural and pharmaceutical applications.
特性
CAS番号 |
32637-38-0 |
|---|---|
分子式 |
C8H10N2O2S |
分子量 |
198.24 g/mol |
IUPAC名 |
(2-methylsulfanylpyridin-3-yl) N-methylcarbamate |
InChI |
InChI=1S/C8H10N2O2S/c1-9-8(11)12-6-4-3-5-10-7(6)13-2/h3-5H,1-2H3,(H,9,11) |
InChIキー |
ZBWNYOCOFHQXRO-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)OC1=C(N=CC=C1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dichlorobis[1,1'-thiobis[butane]]platinum](/img/structure/B13815475.png)
![[2-(Acetyloxymethyl)phenyl]methyl-trimethylazanium](/img/structure/B13815481.png)
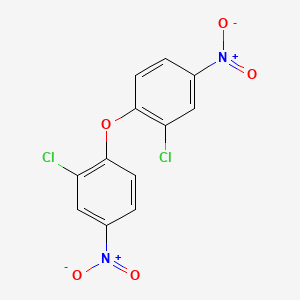
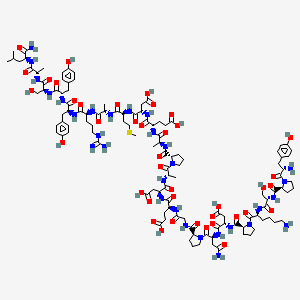
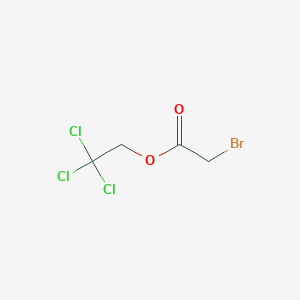
![(2S)-2-[(2-aminoacetyl)-[2-(carbamoylhydrazinylidene)ethyl]amino]-3-phenylpropanamide](/img/structure/B13815501.png)
![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-(4-methylphenyl)-1-[(4-methylphenyl)methyl]urea](/img/structure/B13815502.png)

![Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-8-(phenylmethoxy)-, ethyl ester](/img/structure/B13815511.png)
